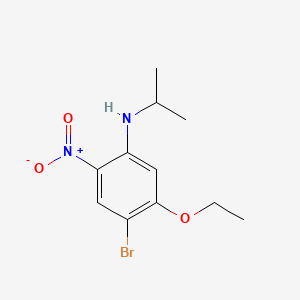

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline

Vue d'ensemble

Description

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline is an organic compound characterized by its yellow crystalline solid appearance It is a derivative of aniline, featuring bromine, ethoxy, isopropyl, and nitro functional groups

Méthodes De Préparation

The synthesis of 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline involves multiple steps, typically starting with a benzene derivative. The synthetic route includes:

Nitration: Introduction of the nitro group to the benzene ring.

Bromination: Addition of the bromine atom.

Ethoxylation: Introduction of the ethoxy group.

Isopropylation: Addition of the isopropyl group.

A common method involves a Friedel-Crafts acylation followed by a Clemmensen reduction . The nitration step must precede bromination due to the meta-directing nature of the nitro group .

Analyse Des Réactions Chimiques

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline undergoes various chemical reactions, including:

Oxidation: Conversion of the nitro group to other functional groups.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic aromatic substitution reactions.

Common reagents include nitric acid for nitration, bromine for bromination, and reducing agents like tin and hydrochloric acid for reduction . Major products depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2.1. Pharmaceutical Research

Compounds like 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline are often explored for their biological activity. The presence of the nitro group can enhance the compound's pharmacological properties, making it a candidate for further investigation in drug development.

2.2. Synthesis of Other Compounds

This compound can serve as an intermediate in the synthesis of various other organic compounds, particularly those used in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced biological activities.

Material Science Applications

A study evaluated the biological effects of various nitroanilines, including derivatives of this compound, focusing on their potential as antimicrobial agents. The results indicated significant activity against certain bacterial strains, suggesting further exploration for therapeutic applications.

4.2. Development of Photonic Devices

Research into nonlinear optical crystals has highlighted the use of compounds like this compound in creating efficient photonic devices due to their favorable SHG properties. These materials are being investigated for applications in laser technology and telecommunications.

Mécanisme D'action

The mechanism of action of 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and ethoxy groups can influence the compound’s reactivity and binding properties. The exact pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Activité Biologique

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline (CAS No. 1330750-39-4) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H15BrN2O3

- Molecular Weight : 303.15 g/mol

- Appearance : Yellow crystalline solid

The compound is synthesized through a series of reactions including nitration, bromination, ethoxylation, and isopropylation, making it a versatile intermediate for further chemical modifications.

The biological activity of this compound is primarily attributed to its functional groups:

- Nitro Group : Can undergo redox reactions, influencing cellular signaling pathways.

- Bromo and Ethoxy Groups : Affect the compound's reactivity and binding properties to biological targets.

These interactions can modulate various biochemical pathways, making the compound a candidate for further pharmacological studies .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit inflammatory pathways, particularly in models of lipopolysaccharide (LPS)-induced inflammation. It demonstrated significant modulation of NF-κB signaling pathways .

- Cytotoxicity : In vitro studies have indicated varying levels of cytotoxicity against cancer cell lines. The specific mechanisms through which it induces apoptosis or inhibits cell proliferation require further investigation .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate the factors contributing to their biological efficacy. The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Modulation of NF-κB signaling | |

| Analog A | Antimicrobial effects against E. coli | |

| Analog B | Cytotoxicity against HCT116 cells |

Case Studies

-

Inflammatory Response Modulation :

In a study assessing the anti-inflammatory potential of various nitroaniline derivatives, this compound was shown to significantly reduce the secretion of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests its utility as a therapeutic agent in inflammatory diseases . -

Cancer Cell Line Studies :

The compound was tested against multiple cancer cell lines (e.g., HCT116 and MCF7), revealing dose-dependent cytotoxicity. Further mechanistic studies indicated that it may induce apoptosis through caspase activation pathways .

Propriétés

IUPAC Name |

4-bromo-5-ethoxy-2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-4-17-11-6-9(13-7(2)3)10(14(15)16)5-8(11)12/h5-7,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYVHFHUOZHVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)NC(C)C)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716668 | |

| Record name | 4-Bromo-5-ethoxy-2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-39-4 | |

| Record name | 4-Bromo-5-ethoxy-N-(1-methylethyl)-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-ethoxy-2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.